6-[(6-methyl-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(6-methyl-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that features a benzimidazole moiety linked to a triazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anticancer, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(6-methyl-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring is synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate.
Attachment of Sulfanylmethyl Group: The benzimidazole derivative is then reacted with a suitable thiol compound to introduce the sulfanylmethyl group.
Formation of Triazine Ring: The final step involves the reaction of the sulfanylmethyl-benzimidazole derivative with cyanuric chloride under basic conditions to form the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring, potentially leading to the formation of diaminotriazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenated reagents and strong bases like sodium hydride are often employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Diaminotriazine derivatives.
Substitution: Various functionalized benzimidazole and triazine derivatives.
Scientific Research Applications
6-[(6-methyl-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria, leading to cell lysis.
Anticancer Activity: It induces apoptosis in cancer cells by targeting specific molecular pathways, such as the inhibition of DNA synthesis and repair.
Antiviral Activity: It interferes with viral replication by inhibiting key enzymes involved in the viral life cycle.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzimidazole: Shares the benzimidazole core but lacks the triazine ring.
Benzimidazole-2-thione: Contains a sulfur atom but differs in the overall structure.
Triazine-2,4-diamine: Lacks the benzimidazole moiety but shares the triazine core.
Properties
IUPAC Name |
6-[(6-methyl-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7S/c1-6-2-3-7-8(4-6)16-12(15-7)20-5-9-17-10(13)19-11(14)18-9/h2-4H,5H2,1H3,(H,15,16)(H4,13,14,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGHJCOBDIYDLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC3=NC(=NC(=N3)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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